(2R)-2-(2,3-Dihydro-1-benzofuran-5-yl)propan-1-amine
Description
Properties
IUPAC Name |
(2R)-2-(2,3-dihydro-1-benzofuran-5-yl)propan-1-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO/c1-8(7-12)9-2-3-11-10(6-9)4-5-13-11/h2-3,6,8H,4-5,7,12H2,1H3/t8-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STONEOMHLDVACA-QMMMGPOBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)C1=CC2=C(C=C1)OCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CN)C1=CC2=C(C=C1)OCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(2R)-2-(2,3-Dihydro-1-benzofuran-5-yl)propan-1-amine is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant research findings.
- Molecular Formula : C11H15NO
- Molecular Weight : 177.247 g/mol
- SMILES Notation : CC@@H
The biological activity of this compound is primarily attributed to its interaction with specific receptors in the body. Notably, it has been studied as a selective agonist for cannabinoid receptor 2 (CB2), which is predominantly expressed in immune tissues and plays a role in modulating inflammation and pain responses .
Binding Affinity and Selectivity
Research indicates that compounds similar to this compound exhibit varying degrees of affinity for CB1 and CB2 receptors. While CB1 receptors are associated with psychoactive effects, the activation of CB2 receptors is linked to anti-inflammatory effects without central side effects .
Pain Management
Studies have shown that this compound exhibits significant efficacy in models of neuropathic pain. In particular, it has been demonstrated to reverse neuropathic pain in animal models without affecting locomotor behavior, suggesting a favorable therapeutic profile .
Anti-inflammatory Properties
The compound's action as a CB2 agonist suggests potential applications in treating inflammatory conditions. By modulating immune responses, it may reduce inflammation and associated pain .
Research Findings and Case Studies
A multidisciplinary approach has been utilized to explore the pharmacological properties of this compound:
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, comparisons can be made with structurally similar compounds:
| Compound | Structure | Key Activity |
|---|---|---|
| (2S)-2-(1,3-Dihydro-2-benzofuran-5-yl)propan-1-amine | Similar benzofuran structure | Different chiral properties may affect receptor binding and activity |
| 2-(1,3-Dihydro-2-benzofuran-5-yl)ethanamine | Shorter carbon chain | May exhibit different pharmacokinetic properties |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomers: 5- vs. 6-Substituted Derivatives
- 1-(2,3-Dihydro-1-benzofuran-6-yl)propan-2-amine (6-APDB):
The 6-positional isomer of the target compound differs in the placement of the dihydrobenzofuran substituent. This positional shift can significantly impact receptor binding due to altered steric and electronic interactions. For example, 5-substituted derivatives (e.g., 5-APDB) are often more potent in serotonergic assays compared to 6-substituted analogs . - 1-(1-Benzofuran-5-yl)propan-2-amine (5-APB): The fully aromatic benzofuran analog lacks the 2,3-dihydro modification, enhancing aromaticity and possibly increasing affinity for monoamine transporters. 5-APB is reported to exhibit stimulant and entactogenic effects, suggesting that saturation of the benzofuran ring in 5-APDB may reduce such activity .
Enantiomeric Differences: (2R) vs. (2S) Configurations
- The (2R)-enantiomer is hypothesized to have distinct receptor selectivity compared to its (2S)-counterpart. Enantiomeric purity is critical in drug design, as seen in amphetamine derivatives where the (S)-enantiomer is typically more active. Computational studies (e.g., using Multiwfn for wavefunction analysis) could elucidate electronic differences between enantiomers .
Heterocyclic Variants
- 5F-PCN is associated with stimulant effects, but its pharmacokinetics may differ due to increased lipophilicity .
- (2R)-2-(1,3-Dihydro-2-benzofuran-5-yl)propan-1-amine :
This isomer features a 1,3-dihydrobenzofuran ring, altering the ring’s saturation pattern. Such changes can influence conformational flexibility and binding to targets like trace amine-associated receptors (TAARs) .
Substituent Modifications
- N-Methyl Derivatives (e.g., 5-APDB-N-Me) :
N-Methylation reduces polarity, enhancing blood-brain barrier penetration. However, it may also decrease affinity for serotonin receptors, as seen in MDMA analogs . - Halogenated Derivatives (e.g., 3-Fluoro-3-[2-(propan-2-yl)-1,3-thiazol-5-yl]propan-1-amine) :
Fluorination can improve metabolic stability and alter electronic properties. Thiazole-containing analogs, such as those in , demonstrate enhanced histamine H3 receptor antagonism, suggesting that heterocyclic additions could diversify pharmacological action .
Physicochemical and Pharmacological Data
Key Research Findings
- Receptor Affinity : Dihydrobenzofuran derivatives like 5-APDB show moderate affinity for serotonin (5-HT2A/2C) and dopamine receptors, though lower than their aromatic counterparts (e.g., 5-APB) .
- Metabolic Stability : The 2,3-dihydro modification may reduce cytochrome P450-mediated oxidation, prolonging half-life compared to fully aromatic analogs .
- Chirality Effects: Enantiomeric purity is critical; the (2R)-configuration may favor TAAR1 agonism, while (2S) could bias toward monoamine transporter inhibition (hypothetical, based on amphetamine analogs) .
Q & A
Q. What are the established synthetic routes for (2R)-2-(2,3-Dihydro-1-benzofuran-5-yl)propan-1-amine, and what are the critical reaction conditions?
- Methodological Answer : A common synthesis involves multi-step functionalization of the dihydrobenzofuran core. For example, Scheme 4 in outlines a route where 2,3-dihydrobenzofuran intermediates are functionalized via Grignard reactions, followed by amination. Key steps include:
- Step (a) : Use of n-BuLi in THF at −78 °C for lithiation.
- Step (e) : Reaction with 3-chloro-N,N-dimethylpropan-1-amine under LDA catalysis to introduce the amine group.
- Step (g) : Reduction with LiAlH4 to finalize the primary amine structure.
Critical factors include temperature control (−78 °C for lithiation) and stoichiometric precision to avoid side products like N-methyl derivatives .
Q. How can the enantiomeric purity of this compound be validated?
- Methodological Answer : Chiral HPLC or polarimetry are standard methods. For example, Fmoc-protected analogs (e.g., Fmoc-L-Ala(2,3-dihydro-1-benzofuran-5-yl)-OH in ) are analyzed using chiral columns (e.g., Chiralpak AD-H) with hexane/isopropanol mobile phases. Nuclear Overhauser Effect (NOE) NMR can also confirm stereochemistry by analyzing spatial proximity of protons in the dihydrobenzofuran ring .
Q. What analytical techniques are recommended for structural confirmation and purity assessment?
- Methodological Answer :
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (e.g., 429.47 g/mol for related compounds in ).
- NMR Spectroscopy : <sup>1</sup>H and <sup>13</sup>C NMR to verify dihydrobenzofuran proton environments (e.g., δ 6.5–7.0 ppm for aromatic protons) and amine group integration.
- HPLC-PDA : For purity (>95% by area normalization) and detection of trace impurities .
Advanced Research Questions
Q. What are the challenges in achieving stereoselective synthesis of the (2R)-enantiomer, and how can they be mitigated?
- Methodological Answer : The rigid dihydrobenzofuran ring may hinder stereochemical control. Strategies include:
- Chiral Auxiliaries : Use of Fmoc-protected amino acids (as in ) to enforce configuration during coupling.
- Asymmetric Catalysis : Employing chiral ligands (e.g., BINAP) in transition-metal-catalyzed amination steps.
- Kinetic Resolution : Enzymatic or chemical methods to separate enantiomers post-synthesis .
Q. How does the pharmacological profile of this compound compare to its benzofuran analogs (e.g., 5-APB or 6-APB)?
- Methodological Answer : While structurally similar to Schedule I substances (), the (2R)-configuration may alter receptor affinity. In vitro assays (e.g., radioligand binding) should compare:
- Serotonin Receptor (5-HT2A/2B) Affinity : Use HEK-293 cells transfected with human receptors.
- Monoamine Transporter Inhibition : Assess dopamine/norepinephrine uptake in synaptosomal preparations.
Computational docking studies (e.g., AutoDock Vina) can predict binding differences due to stereochemistry .
Q. What metabolic pathways are hypothesized for this compound, and how can they be experimentally mapped?
- Methodological Answer :
- In Vitro Metabolism : Incubate with human liver microsomes (HLMs) and NADPH to identify phase I metabolites (e.g., N-demethylation, dihydrobenzofuran ring oxidation).
- LC-HRMS/MS : Detect metabolites via fragmentation patterns (e.g., m/z shifts corresponding to hydroxylation).
- Isotope Labeling : Use deuterated analogs (e.g., D2-amine) to track metabolic stability .
Key Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
